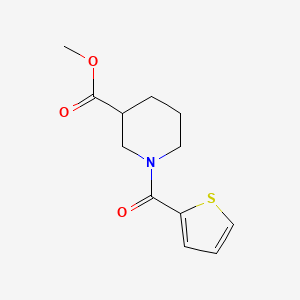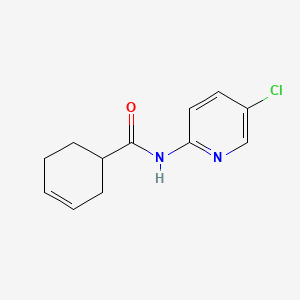![molecular formula C17H13FN4O2S B13375203 6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375203.png)
6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a synthetic organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in the structure may contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or their derivatives.
Introduction of the Thiadiazole Ring: This step often involves the reaction of the triazole intermediate with sulfur-containing reagents.
Functionalization with Fluorophenyl and Methoxyphenoxy Groups: These groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to ring-opening or other structural changes.
Substitution: The aromatic rings (fluorophenyl and methoxyphenoxy) may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific diseases or conditions.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.
Wirkmechanismus
The mechanism of action of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with DNA/RNA function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group.
Methoxyphenoxy Derivatives: Compounds containing the methoxyphenoxy group.
Uniqueness
The uniqueness of “6-(3-Fluorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H13FN4O2S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4O2S/c1-23-13-5-7-14(8-6-13)24-10-15-19-20-17-22(15)21-16(25-17)11-3-2-4-12(18)9-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DTNHOYJTMVAWGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375131.png)
![4-(Dimethylamino)benzaldehyde (1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazone](/img/structure/B13375139.png)
![N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B13375164.png)
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)
![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)


![7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13375188.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B13375196.png)
![N-{4-[5-(2,4-dichlorobenzoyl)-2-(4-morpholinyl)-3-thienyl]phenyl}acetamide](/img/structure/B13375207.png)
![2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B13375211.png)
![Butyl 4-chloro-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl ether](/img/structure/B13375213.png)
